2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE
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Overview
Description
2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a hydrazinylidene group attached to a nitrophenyl ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE typically involves the reaction of a hydrazine derivative with a nitrophenyl compound under controlled conditions. One common method involves the use of aryldiazonium salts, which react with active methylene groups to form the desired hydrazinylidene compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinylidene group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound can be used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Nitrophenyl)hydrazinylidene]propanedinitrile
- 3-[(4-Nitrophenyl)hydrazinylidene]furan-2(3H)-one
Uniqueness
2-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is unique due to its specific hydrazinylidene and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3-nitrophenyl)hydrazinylidene]propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c10-8(15)7(9(11)16)13-12-5-2-1-3-6(4-5)14(17)18/h1-4,12H,(H2,10,15)(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNVERXCDPEVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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